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Compound of Interest

Compound Name:
Sodium 1,5-dimethyl-1H-pyrazole-

3-carboxylate

CAS No.: 2172090-17-2

Cat. No.: B2781577 Get Quote

Introduction: The Criticality of Salt Forms in
Pyrazole Pharmacophores
Pyrazole derivatives are ubiquitous in modern pharmacology, serving as the core scaffold for

blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant.[1] In drug development,

converting a pyrazole-carboxylic acid into its carboxylate salt (e.g., sodium, potassium, or

lysine salts) is a standard strategy to enhance aqueous solubility and bioavailability.[1]

However, confirming the complete conversion from the free acid to the salt form is a frequent

bottleneck in Quality Control (QC). This guide moves beyond basic peak listing to provide a

mechanistic interpretation of the Infrared (IR) spectrum, focusing on the diagnostic shifts that

validate salt formation and coordination geometry.

Mechanistic Foundation: The Carboxylate
Resonance
To interpret the spectrum accurately, one must understand the vibrational changes at the

molecular level.

Free Acid State: The carboxylic acid (-COOH) possesses a distinct double bond (C=O) and a

single bond (C-OH). This asymmetry creates a strong dipole change, resulting in a sharp
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carbonyl peak (~1700 cm⁻¹).[1]

Salt State (Carboxylate Anion): Upon deprotonation, the negative charge delocalizes over

both oxygen atoms (Resonance). The two C-O bonds become equivalent (bond order ~1.5).

Consequence: The C=O peak disappears.[2] It is replaced by two new bands: the

Asymmetric Stretch (

) and the Symmetric Stretch (

).

Visualization: Structural Transformation & Resonance
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Figure 1: Transformation from asymmetric carboxylic acid to the resonance-stabilized

carboxylate anion, resulting in the splitting of IR stretching frequencies.[1]

Comparative Analysis: Free Acid vs. Carboxylate
Salt
The following data compares a typical Pyrazole-3-carboxylic acid against its Sodium salt.

Table 1: Diagnostic Peak Shifts[2]
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Vibrational Mode Free Acid (COOH)
Carboxylate Salt
(COO⁻)

Spectral Behavior /
Notes

Carbonyl Stretch

(C=O)
1690 – 1730 cm⁻¹ ABSENT

Primary Indicator.

Complete

disappearance

confirms full

conversion.[1]

O-H Stretch (Acid) 2500 – 3300 cm⁻¹ ABSENT

The broad, "messy"

dimer envelope

disappears.

Carboxylate

Asymmetric (

)

N/A 1550 – 1610 cm⁻¹

Strong, broad band.[1]

May overlap with

pyrazole C=N ring

stretch.

Carboxylate

Symmetric (

)

N/A 1300 – 1420 cm⁻¹

Medium intensity.[1]

Crucial for calculating

.

Pyrazole N-H Stretch 3100 – 3400 cm⁻¹ 3100 – 3400 cm⁻¹

Remains present

unless extremely

strong base (pH > 14)

deprotonates the ring

nitrogen.

Pyrazole Ring

Breathing
~1000 – 1100 cm⁻¹ ~1000 – 1100 cm⁻¹

Largely unaffected by

salt formation at the

carboxyl tail.

Advanced Insight: The Parameter
For researchers dealing with metal salts (e.g., Calcium, Magnesium, Zinc) or verifying counter-

ions, the separation (

) between the asymmetric and symmetric stretches is diagnostic of the coordination mode. [1]
[3]
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Ionic (e.g., Na⁺, K⁺):

.[1]

Unidentate (Metal Coordination):

(Much larger than ionic).[1]

Bidentate Chelating:

(Smaller than ionic).[1]

Expert Tip: If your

is significantly different from the sodium salt standard, your "salt" might actually be

forming a coordination complex with the metal rather than a simple ionic lattice.

Experimental Protocol: ATR-FTIR Characterization
While KBr pellets are traditional, Attenuated Total Reflectance (ATR) is the modern standard for

pharma QC due to speed and reproducibility.

Step-by-Step Workflow
Instrument Setup:

Crystal: Diamond or ZnSe (Diamond preferred for hard crystalline salts).

Resolution: 4 cm⁻¹.

Scans: 32 (Screening) or 64 (Publication).[1]

Background Collection:

Clean crystal with isopropanol. Ensure dry. Collect air background.
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Sample Preparation:

Crucial Step: Grind the pyrazole salt into a fine powder. Large crystals cause poor contact

and "derivative-shaped" peaks due to the Christiansen effect.

Acquisition:

Apply sample to cover the crystal eye.

Apply pressure (typically ~80-100 N) until the spectrum intensity stabilizes.

Validation: Check the 2000-2500 cm⁻¹ region (Diamond absorption) to ensure it is ratioed

out correctly.

Processing:

Apply ATR Correction (if comparing to library transmission spectra).

Baseline Correct (Rubberband method recommended).

Decision Logic for Interpretation
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Analyze Spectrum
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Figure 2: Logical workflow for validating salt formation using IR markers.

Troubleshooting & Nuances
The "False Positive" Carbonyl
Sometimes a peak remains at 1650-1680 cm⁻¹ even in the salt.

Cause: This is often the Amide I band if the molecule is a pyrazole-amide, OR it is the

Scissoring vibration of water if the salt is a hydrate (common with Sodium salts).

Solution: Dry the sample at 105°C and re-run. If the peak reduces, it was water.
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Pyrazole N-H Interference
The pyrazole ring nitrogen (position 1) has a pKa ~14. Standard salt formation (NaOH, KOH)

targets the carboxylic acid (pKa ~3-4).[1]

Observation: You will still see a sharp N-H stretch at ~3200-3400 cm⁻¹ in the salt.

Warning: Do not confuse this with the broad O-H of the acid. The N-H is sharper and usually

distinct.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.spectroscopyonline.com/view/carbonyl-group-part-v-carboxylates-coming-clean
https://www.911metallurgist.com/blog/ir-infrared-absorption-bands-carboxylate/
https://download.e-bookshelf.de/download/0000/5722/69/L-G-0000572269-0002357953.pdf
https://www.litres.ru/get_pdf_trial/43441458.pdf
https://www.academia.edu/32045048/Nakamoto_B_IR_Raman_Spectra_of_Coordination_Compounds
https://www.benchchem.com/product/b2781577#ir-spectrum-characteristic-peaks-for-carboxylate-salts-of-pyrazoles
https://www.benchchem.com/product/b2781577#ir-spectrum-characteristic-peaks-for-carboxylate-salts-of-pyrazoles
https://www.benchchem.com/product/b2781577#ir-spectrum-characteristic-peaks-for-carboxylate-salts-of-pyrazoles
https://www.benchchem.com/product/b2781577#ir-spectrum-characteristic-peaks-for-carboxylate-salts-of-pyrazoles
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2781577?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2781577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

